molecular formula C18H24N4OS B12423919 SSTR4 agonist 3

SSTR4 agonist 3

Cat. No.: B12423919
M. Wt: 344.5 g/mol
InChI Key: ZSJOTBMEVCKPRD-ONXXMXGDSA-N
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Preparation Methods

The synthesis of SSTR4 agonist 3 involves the preparation of N-(pyrrolidine-3-yl or piperidin-4-yl)acetamide derivatives . The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure is synthesized by reacting pyrrolidine or piperidine with acetic anhydride under controlled conditions.

    Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity towards SSTR4.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

SSTR4 agonist 3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various functionalized derivatives of the core structure, which can be further tested for their biological activity.

Properties

Molecular Formula

C18H24N4OS

Molecular Weight

344.5 g/mol

IUPAC Name

(1R,5S)-N-[2-(1-methyl-7-methylsulfanylindazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide

InChI

InChI=1S/C18H24N4OS/c1-18(2,20-17(23)14-11-8-19-9-12(11)14)16-10-6-5-7-13(24-4)15(10)22(3)21-16/h5-7,11-12,14,19H,8-9H2,1-4H3,(H,20,23)/t11-,12+,14?

InChI Key

ZSJOTBMEVCKPRD-ONXXMXGDSA-N

Isomeric SMILES

CC(C)(C1=NN(C2=C1C=CC=C2SC)C)NC(=O)C3[C@H]4[C@@H]3CNC4

Canonical SMILES

CC(C)(C1=NN(C2=C1C=CC=C2SC)C)NC(=O)C3C4C3CNC4

Origin of Product

United States

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